molecular formula C7H10N2O2 B12981840 2-((2-Aminopyridin-4-yl)oxy)ethanol

2-((2-Aminopyridin-4-yl)oxy)ethanol

Cat. No.: B12981840
M. Wt: 154.17 g/mol
InChI Key: NPAWEUITWXWQGK-UHFFFAOYSA-N
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Description

2-((2-Aminopyridin-4-yl)oxy)ethanol is an organic compound with the molecular formula C7H10N2O2. It is a derivative of pyridine, featuring an amino group at the 2-position and an ethoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminopyridin-4-yl)oxy)ethanol can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminopyridin-4-yl)oxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-((2-Aminopyridin-4-yl)oxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Aminopyridin-4-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Aminopyridin-3-yl)oxy)ethanol
  • 2-((2-Aminopyridin-5-yl)oxy)ethanol
  • 2-((2-Aminopyridin-6-yl)oxy)ethanol

Uniqueness

2-((2-Aminopyridin-4-yl)oxy)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and ethoxy groups influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(2-aminopyridin-4-yl)oxyethanol

InChI

InChI=1S/C7H10N2O2/c8-7-5-6(1-2-9-7)11-4-3-10/h1-2,5,10H,3-4H2,(H2,8,9)

InChI Key

NPAWEUITWXWQGK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OCCO)N

Origin of Product

United States

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